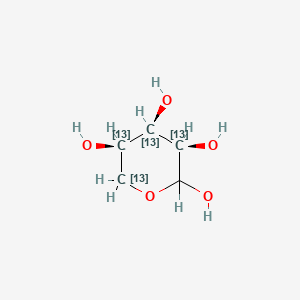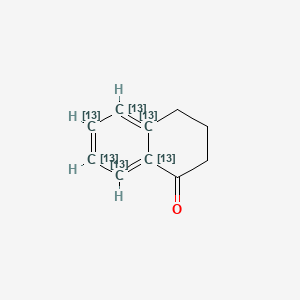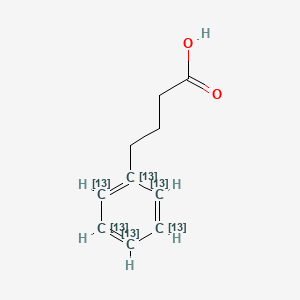
2-(1-Hydroxyethyl) Promazine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Hydroxyethyl) Promazine-d4 is a deuterated derivative of 2-(1-Hydroxyethyl) Promazine, a compound belonging to the phenothiazine class. Phenothiazines are known for their antipsychotic properties and are commonly used in the treatment of psychiatric disorders. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of the parent compound.
Preparation Methods
The preparation of 2-(1-Hydroxyethyl) Promazine-d4 typically involves the oxidation of 2-(1-Hydroxyethyl) Promazine with an oxidizing agent. The reaction conditions can be adjusted according to the specific requirements of the laboratory. Industrial production methods may involve more sophisticated techniques to ensure the purity and yield of the compound .
Chemical Reactions Analysis
2-(1-Hydroxyethyl) Promazine-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(1-Hydroxyethyl) Promazine-d4 is primarily used in scientific research to study the pharmacokinetics and drug metabolism of phenothiazine derivatives. It is also used in the development of analytical methods for detecting and quantifying phenothiazine metabolites in biological samples. Additionally, this compound is valuable in the study of drug interactions and the mechanisms of action of antipsychotic drugs .
Mechanism of Action
The mechanism of action of 2-(1-Hydroxyethyl) Promazine-d4 is similar to that of other phenothiazine derivatives. It acts as an antagonist at dopamine receptors (types 1, 2, and 4), serotonin receptors (types 2A and 2C), muscarinic receptors (types 1 through 5), alpha(1)-receptors, and histamine H1-receptors. The antipsychotic effect is primarily due to its antagonism at dopamine and serotonin receptors .
Comparison with Similar Compounds
2-(1-Hydroxyethyl) Promazine-d4 is similar to other phenothiazine derivatives such as acepromazine, chlorpromazine, and promazine. its deuterated form makes it unique for use in pharmacokinetic studies, as the presence of deuterium atoms can influence the metabolic pathways and stability of the compound. This uniqueness allows for more precise studies of drug metabolism and interactions .
Similar Compounds::- Acepromazine
- Chlorpromazine
- Promazine
Properties
CAS No. |
1346603-20-0 |
|---|---|
Molecular Formula |
C19H24N2OS |
Molecular Weight |
332.498 |
IUPAC Name |
1,2,2,2-tetradeuterio-1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanol |
InChI |
InChI=1S/C19H24N2OS/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19/h4-5,7-10,13-14,22H,6,11-12H2,1-3H3/i1D3,14D |
InChI Key |
ZIJWCRNUEBJMSQ-CZEVESCESA-N |
SMILES |
CC(C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C)O |
Synonyms |
10-[3-(Dimethylamino)propyl]-α-methyl-10H-phenothiazine-2-methanol-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


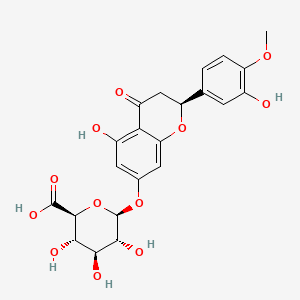
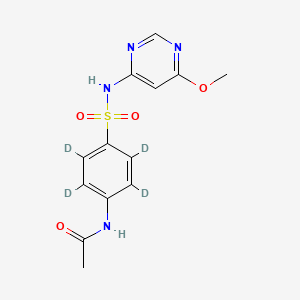
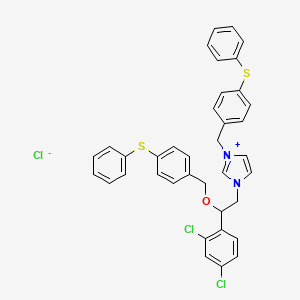

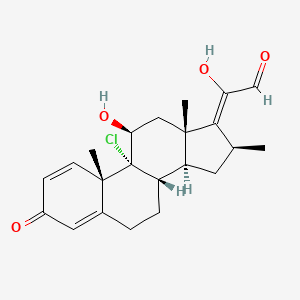
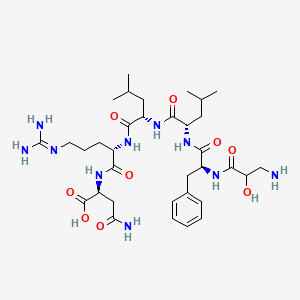
![D-[1,5-13C2]Ribose](/img/structure/B583942.png)

